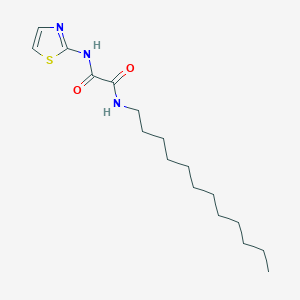

N-Dodecyl-N'-thiazol-2-yl-oxalamide

描述

N-Dodecyl-N'-thiazol-2-yl-oxalamide is a synthetic compound characterized by a dodecyl alkyl chain linked via an oxalamide bridge to a thiazol-2-yl moiety. This structure combines hydrophobic (dodecyl chain) and heterocyclic (thiazole) components, making it relevant for applications in surfactant chemistry, antimicrobial agents, or drug delivery systems. Its synthesis typically involves coupling reactions between dodecylamine and thiazole-2-carboxylic acid derivatives under controlled conditions.

属性

CAS 编号 |

296245-21-1 |

|---|---|

分子式 |

C17H29N3O2S |

分子量 |

339.5g/mol |

IUPAC 名称 |

N-dodecyl-N'-(1,3-thiazol-2-yl)oxamide |

InChI |

InChI=1S/C17H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(21)16(22)20-17-19-13-14-23-17/h13-14H,2-12H2,1H3,(H,18,21)(H,19,20,22) |

InChI 键 |

RYBYKHDWYRKFEL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |

规范 SMILES |

CCCCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1 |

产品来源 |

United States |

相似化合物的比较

Structural Similarities and Differences

The compound shares structural motifs with three classes of analogs:

- Thiazolidinone-based thioxoacetamides (e.g., compounds 9–13 from ): These feature a thiazolidinone core substituted with aromatic groups (e.g., chlorophenyl, indole) and thioxoacetamide side chains. Unlike N-dodecyl-N'-thiazol-2-yl-oxalamide, they lack the oxalamide bridge and dodecyl chain but retain heterocyclic thiazole-related components .

- Quinazolinone-thioxothiazolidin hybrids (e.g., compounds 6m–6o from ): These incorporate fused aromatic systems (e.g., benzo[d][1,3]dioxol, quinazolinone) and thioxothiazolidin moieties. Their increased aromaticity contrasts with the aliphatic dodecyl chain in the target compound .

- Quaternary ammonium compounds (e.g., BAC12 and NBD-DDA from ): These possess a dodecyl chain but feature a charged ammonium head group instead of a thiazole-oxalamide system.

Table 1: Key Structural Features

| Compound Class | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| N-Dodecyl-N'-thiazol-2-yl-oxalamide | Oxalamide bridge | Dodecyl, thiazol-2-yl | Amide, heterocyclic thiazole |

| Thiazolidinone-thioxoacetamides | Thiazolidinone | Aromatic (e.g., chlorophenyl) | Thioxoacetamide, thione |

| Quinazolinone hybrids | Quinazolinone-thioxothiazolidin | Benzo[d][1,3]dioxol, phenyl | Thioether, ketone |

| Quaternary ammonium salts | Benzalkonium chloride | Dodecyl, dimethylammonium | Quaternary ammonium, halide |

Table 2: Selected Physicochemical Data

Functional and Application-Based Comparisons

- Antimicrobial Activity: Thiazolidinone-thioxoacetamides () and quinazolinone hybrids () demonstrate antimicrobial properties attributed to thione/thioether groups interacting with microbial enzymes.

- Surfactant Potential: Quaternary ammonium salts like BAC12 () are established surfactants. The dodecyl chain in N-dodecyl-N'-thiazol-2-yl-oxalamide could mimic this behavior, but its uncharged oxalamide head group may reduce micelle-forming efficiency compared to ionic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。